![molecular formula C15H18N8S B6442634 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549051-61-6](/img/structure/B6442634.png)
6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine ring, which is further substituted with a thiadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring, such as this one, are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially leading to a broad spectrum of biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are known to be able to cross cellular membranes, which could potentially impact their bioavailability .
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The ability of thiadiazole-containing compounds to cross cellular membranes suggests that their action and efficacy may be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiadiazole derivative with a suitable amine under basic conditions.
Formation of the Purine Ring: The purine ring can be synthesized by the condensation of a suitable aldehyde or ketone with an amine, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the purine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Purine Derivatives: Compounds with a purine ring system, such as adenine and guanine, have structural similarities and are studied for their biological roles.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological properties.
Uniqueness
6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to the combination of the purine, piperazine, and thiadiazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that integrates a purine base with a piperazine ring and a thiadiazole moiety. Its unique structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is C16H20N6S with a molecular weight of approximately 356.5 g/mol. The structure includes:
- A piperazine ring which enhances solubility and biological activity.
- A thiadiazole moiety known for its pharmacological properties.
- A cyclopropyl group that may influence the compound's interaction with biological targets.
Feature | Description |
---|---|
Molecular Formula | C16H20N6S |
Molecular Weight | 356.5 g/mol |
Key Structural Components | Purine base, piperazine ring, thiadiazole moiety, cyclopropyl group |
Biological Activity
Research has shown that this compound exhibits significant biological activities, including:
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in various biochemical pathways, which may lead to therapeutic applications in treating diseases such as cancer and bacterial infections. For example, compounds containing thiadiazole and piperazine moieties are recognized for their antimicrobial and anticancer activities .
2. Antimicrobial Properties
Studies indicate that derivatives of thiadiazole exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the cyclopropyl group may enhance these effects by improving the compound's ability to penetrate bacterial cell walls .
3. Receptor Binding
The compound's structure suggests potential interactions with various receptors, which could modulate signaling pathways associated with inflammation and cancer progression. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing efficacy .
The precise mechanism of action involves:
- Inhibition of specific enzymes : This may disrupt critical cellular processes, leading to reduced proliferation of cancer cells or bacterial resistance.
- Modulation of receptor activity : By binding to specific receptors, the compound may alter downstream signaling pathways relevant to disease progression.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
Study 1: Thiadiazole Derivatives as Antibacterial Agents
A study demonstrated that thiadiazole derivatives showed significant antibacterial activity against drug-resistant strains of Acinetobacter baumannii. The mechanism involved inhibition of peptide deformylase (PDF), a crucial enzyme for bacterial survival .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of purine derivatives similar to our compound, revealing their ability to inhibit tumor growth in xenograft models. The study emphasized the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
3-cyclopropyl-5-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-21-9-18-11-13(21)16-8-17-14(11)22-4-6-23(7-5-22)15-19-12(20-24-15)10-2-3-10/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYZWLUHDSSXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NS4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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